

Perazine Sulfoxide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Perazine sulfoxide*

Cat. No.: *B130845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perazine sulfoxide, a primary metabolite of the phenothiazine antipsychotic drug perazine, is a compound of significant interest in pharmacological and toxicological research.^{[1][2][3]} As with many active pharmaceutical ingredients (APIs) and their metabolites, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for protecting laboratory personnel and the integrity of research. This guide provides a detailed overview of the known safety information for **perazine sulfoxide**, drawing on data from the compound itself, its parent drug perazine, and structurally related phenothiazine derivatives. It outlines best practices for handling, storage, and disposal, designed to foster a culture of safety and scientific excellence.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For **perazine sulfoxide**, this involves understanding its intrinsic hazardous properties and the potential for exposure during laboratory operations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the first step in a thorough risk assessment.

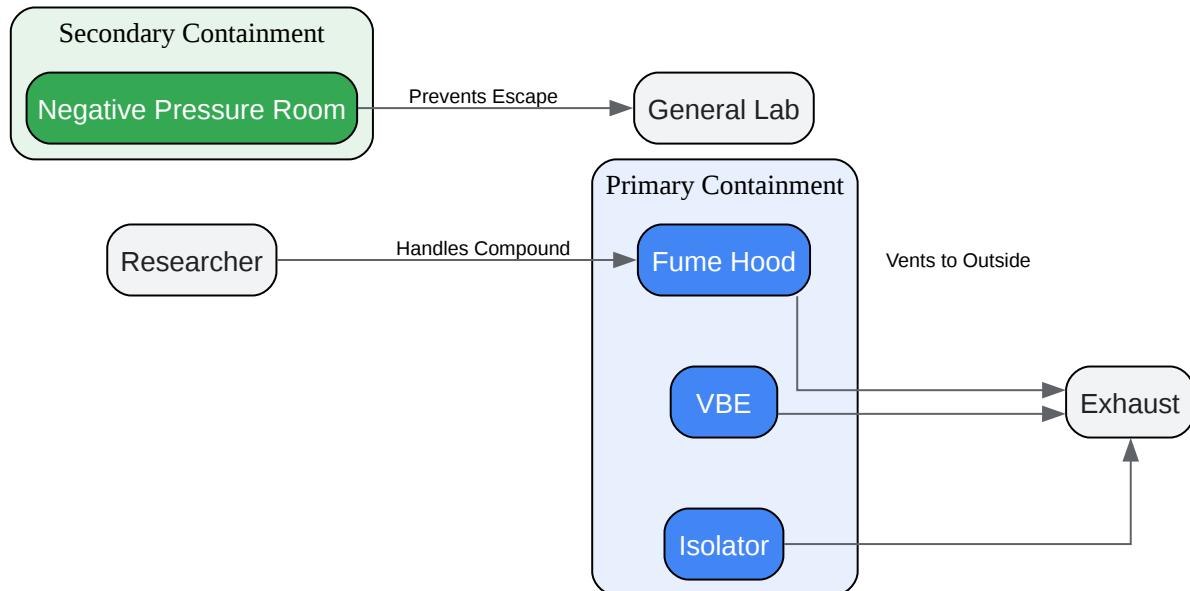
Property	Value	Source
Chemical Formula	C ₂₀ H ₂₅ N ₃ OS	[2]
Molecular Weight	355.5 g/mol	[2]
CAS Number	20627-44-5	[2]
Appearance	Solid (predicted)	Inferred from related compounds
Solubility	Data not available; likely soluble in organic solvents.	Inferred from related compounds

Toxicological Profile

The primary known hazard of **perazine sulfoxide** is its acute oral toxicity.[\[2\]](#) However, as a metabolite of a potent psychoactive drug and a member of the phenothiazine class, it is prudent to consider a broader range of potential toxicological effects.

- Acute Toxicity: **Perazine sulfoxide** is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed.[\[2\]](#) Specific LD₅₀ data for **perazine sulfoxide** are not readily available.
- Mutagenicity: An in vitro study on human lymphocytes and CHO cells showed that **perazine sulfoxide** did not induce sister chromatid exchanges, suggesting a lack of mutagenic activity in these test systems.[\[4\]](#) However, a related compound, perphenazine sulfoxide, is suspected of causing genetic defects (H341), warranting a cautious approach.[\[5\]](#)
- Skin and Eye Irritation: Data specific to **perazine sulfoxide** is unavailable. However, the parent compound class, phenothiazines, can cause skin sensitization, irritation, and photosensitization upon exposure.[\[6\]](#)[\[7\]](#)
- Target Organ Effects: Prolonged or repeated exposure to phenothiazine derivatives may cause damage to organs, including the blood system, liver, and kidneys.[\[7\]](#)[\[8\]](#)

Occupational Exposure Limits (OELs)


There are no established Occupational Exposure Limits (OELs) for **perazine sulfoxide**. In the absence of a specific OEL, it is best practice to handle **perazine sulfoxide** as a potent compound and apply the principles of "As Low As Reasonably Practicable" (ALARP) for exposure control. For the parent compound, phenothiazine, the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established a Threshold Limit Value (TLV) of 5 mg/m³ as an 8-hour time-weighted average (TWA), with a skin notation, indicating the potential for significant absorption through the skin.[\[6\]](#)[\[9\]](#)

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for safely handling **perazine sulfoxide**.

Engineering Controls

The primary engineering control for handling powdered or volatile forms of potent compounds is a certified chemical fume hood or a ventilated balance enclosure (VBE).[\[10\]](#)[\[11\]](#) For operations with a higher risk of aerosol generation, such as weighing larger quantities or preparing concentrated solutions, the use of a containment ventilated enclosure (CVE) or an isolator is recommended.[\[11\]](#)[\[12\]](#) These systems maintain a negative pressure environment to prevent the escape of airborne particles into the laboratory.

[Click to download full resolution via product page](#)

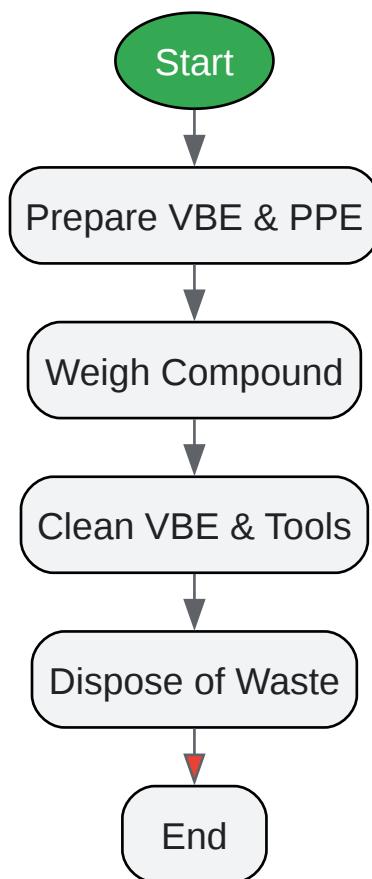
Diagram: Hierarchy of Engineering Controls

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Area of Protection	Required PPE	Standard/Specification
Respiratory	N95 respirator (for low-dust operations). For higher-risk tasks, a powered air-purifying respirator (PAPR) is recommended.	NIOSH (US) or EN 149 (EU) approved
Eye/Face	Safety glasses with side shields. A face shield should be worn when there is a risk of splashes.	ANSI Z87.1 (US) or EN 166 (EU) approved
Hand	Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended. Gloves must be inspected prior to use and changed frequently.	ASTM F739 (US) or EN 374 (EU) approved
Body	A dedicated lab coat, buttoned completely. For larger quantities or higher-risk procedures, a disposable gown is recommended.	Standard laboratory practice

Section 3: Safe Handling and Experimental Protocols


Adherence to standardized protocols is critical for minimizing the risk of exposure to **perazine sulfoxide**.

Weighing Protocol for Potent Compounds

Weighing potent compounds requires precision and care to prevent the generation of airborne dust.

- Preparation:

- Ensure the ventilated balance enclosure (VBE) is certified and functioning correctly.
- Don all required PPE, including double gloves.
- Prepare all necessary equipment (spatulas, weigh paper, containers) within the VBE.
- Weighing:
 - Carefully open the stock container inside the VBE.
 - Use a dedicated, clean spatula to transfer the desired amount of **perazine sulfoxide** onto weigh paper or directly into a tared container.
 - Avoid any sudden movements that could create dust.
 - Close the stock container securely.
- Post-Weighing:
 - Carefully fold the weigh paper and place it in a designated waste bag inside the VBE.
 - Clean the spatula and any contaminated surfaces within the VBE using a damp wipe.
 - Remove the outer pair of gloves and dispose of them in the designated waste bag before exiting the VBE.

[Click to download full resolution via product page](#)

Diagram: Potent Compound Weighing Workflow

Preparation of Solutions

Dissolving potent compounds should also be performed within a chemical fume hood.

- Preparation:
 - Place a magnetic stir plate and all necessary glassware inside the fume hood.
 - Don all required PPE.
- Dissolving:
 - Add the chosen solvent to the glassware.
 - Carefully add the weighed **perazine sulfoxide** to the solvent.

- Cap the container and stir until the compound is fully dissolved.
- Post-Preparation:
 - Clean any contaminated surfaces within the fume hood.
 - Properly label the solution with the compound name, concentration, solvent, and date.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the integrity of **perazine sulfoxide** and ensuring laboratory safety.

- Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.^[13] Some suppliers recommend storage at -20°C.^[13]
- Chemical Stability: Specific stability data for **perazine sulfoxide** is limited. However, phenothiazine derivatives can be susceptible to degradation by light and oxidation.^{[14][15]} It is advisable to protect solutions from light and to use them promptly after preparation.

Section 5: Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of a comprehensive safety plan.

Accidental Exposure

Exposure Route	First Aid Measures
Inhalation	Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact	Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup

For small spills of **perazine sulfoxide** powder:

- Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.
- Don PPE: Wear appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
- Contain and Absorb: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.^{[4][16]}
- Clean: Carefully wipe the area from the outside in with the damp absorbent material.
- Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a rinse with water.
- Dispose: Place all contaminated materials (gloves, absorbent pads, etc.) into a labeled hazardous waste container.

For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Section 6: Waste Disposal

All waste contaminated with **perazine sulfoxide** must be treated as hazardous chemical waste.

- Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Unused solutions containing **perazine sulfoxide** should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[\[8\]](#)[\[17\]](#)
- Disposal Procedures: All hazardous waste must be disposed of through the institution's EHS program in accordance with local, state, and federal regulations.[\[6\]](#)[\[18\]](#)

Section 7: Conclusion

Perazine sulfoxide, while a valuable tool in research, presents potential health hazards that necessitate careful and informed handling. By implementing a robust safety framework that includes a thorough risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and disposal protocols, researchers can mitigate these risks and ensure a safe and productive laboratory environment. Continuous review of safety procedures and ongoing training are essential for maintaining the highest standards of laboratory safety.

References

- Müller, W. E., & Proppe, D. (1980). Possible mutagenicity of the psychoactive phenothiazine derivative perazine in vivo and in vitro. *Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis*, 77(3), 265-273.
- Farris, J. P., & Van Houten, J. (2013). Effective and Efficient Weighing of Potent Compounds. *Pharmaceutical Technology*, 37(9).
- National Institute for Occupational Safety and Health (NIOSH). (1989). 1988 OSHA PEL Project - Phenothiazine. Centers for Disease Control and Prevention.
- Redox. (2022).
- Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances.

- Occupational Safety and Health Administr
- Siegfried. (2023).
- PubChem. (n.d.). Phenothiazine.
- PubChem. (n.d.). Prochlorperazine.
- Farris, J. P., & Van Houten, J. (2013). Effective and efficient weighing of potent compounds.
- PubChem. (n.d.). Perphenazine.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. Centers for Disease Control and Prevention.
- PubChem. (n.d.). Perazine.
- PubChem. (n.d.). Perphenazine sulfoxide.
- Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
- Pawelczyk, E., & Marciniec, B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Polish journal of pharmacology and pharmacy, 29(2), 137–142.
- Handling of high potency drugs: process and containment. (2005). WIT Press.
- Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittel-Forschung, 36(4), 635–637.
- IPS-Integrated Project Services. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Santa Cruz Biotechnology. (n.d.). **Perazine Sulfoxide**.
- Breyer-Pfaff, U., & Schley, J. (1989). Pharmacological studies on perazine and its primary metabolites.
- PubChem. (n.d.). **Perazine sulfoxide**.
- Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
- Biosynth. (n.d.). Promethazine sulfoxide.
- Esco Pharma. (2017).
- Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
- Nussbaumer, S., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLoS ONE, 15(6), e0234471.
- United States Biological. (n.d.). **Perazine sulfoxide** CAS 20627-44-5.
- LGC Standards. (n.d.). **Perazine Sulfoxide**.
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
- Central Drugs Standard Control Organisation. (n.d.). Guidance document on disposal of expired/unused drugs.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ptb.de [ptb.de]
- 2. Perazine sulfoxide | C₂₀H₂₅N₃OS | CID 159893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological studies on perazine and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. securewaste.net [securewaste.net]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. ashp.org [ashp.org]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photo-decomposition and metabolism of the phenothiazine drug perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 18. Laboratory Decontamination and Decommissioning: In Depth | Environmental Health & Safety [bu.edu]
- To cite this document: BenchChem. [Perazine Sulfoxide: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130845#perazine-sulfoxide-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com